molecular formula C17H15FN2OS2 B2369121 N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 1421524-17-5

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2369121
CAS No.: 1421524-17-5
M. Wt: 346.44
InChI Key: FFVKNMFTWVEJDV-UHFFFAOYSA-N
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Description

“N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide” is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the thiazole intermediate.

    Acetamide Formation: The final step could involve the reaction of the thiazole derivative with thiophene-2-acetic acid under amide coupling conditions, often using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions could involve the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

“N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide” could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible development as a therapeutic agent for treating diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for “N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide” would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and ritonavir (an antiretroviral drug).

    Fluorophenyl Compounds: Fluoxetine (an antidepressant) and celecoxib (an anti-inflammatory drug).

Uniqueness

“N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide” is unique due to its specific combination of functional groups, which could confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS2/c1-11-15(10-19-16(21)9-12-5-4-8-22-12)23-17(20-11)13-6-2-3-7-14(13)18/h2-8H,9-10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVKNMFTWVEJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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